

Methyl 3-hydroxy-5-nitrobenzoate structure and chemical formula.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-hydroxy-5-nitrobenzoate**

Cat. No.: **B1295419**

[Get Quote](#)

A Technical Guide to Methyl 3-hydroxy-5-nitrobenzoate

Introduction: **Methyl 3-hydroxy-5-nitrobenzoate** (CAS No: 55076-32-9) is an aromatic organic compound that serves as a valuable building block in various chemical syntheses.^[1] Its structure, featuring a hydroxyl, a nitro, and a methyl ester group on a benzene ring, provides multiple reactive sites for developing more complex molecules. This guide offers a consolidated overview of its chemical structure, properties, and relevant experimental data for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Formula

The core of **methyl 3-hydroxy-5-nitrobenzoate** is a benzene ring substituted with three functional groups. The methyl ester group is at position 1, the hydroxyl group at position 3, and the nitro group at position 5.

Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 3-hydroxy-5-nitrobenzoate [1]
CAS Number	55076-32-9 [1]
Chemical Formula	C ₈ H ₇ NO ₅ [1] [2]
Molecular Weight	197.14 g/mol [3] [4]

| SMILES | O=C(OC)C1=CC(--INVALID-LINK--=O)=CC(O)=C1[\[2\]](#) |

Physicochemical Properties

This table summarizes the known physical and chemical properties of the compound.

Property	Value	Source
Purity	≥ 95%	[1]
Appearance	Not Available	[1]
Storage Temperature	2-8°C, Sealed in dry conditions	[1] [2]
Shipping Temperature	Room Temperature	[1]

Spectroscopic Data

While specific experimental spectra for **methyl 3-hydroxy-5-nitrobenzoate** are not readily available in the provided search results, the expected spectroscopic characteristics can be inferred from its functional groups and data from structurally similar compounds.

Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic peaks for its hydroxyl, nitro, ester, and aromatic functionalities.

Functional Group	Expected Wavenumber (cm ⁻¹)	Characteristics
O-H Stretch (hydroxyl)	3200-3600	Broad peak[5][6]
C-H Stretch (aromatic)	3000-3100	Medium to weak
C=O Stretch (ester)	1620-1780	Strong, sharp peak[5][7]
N-O Stretch (nitro)	1490-1550 and 1315-1355	Two strong peaks[8]
C-O Stretch (ester)	1160-1210	Strong peak

Nuclear Magnetic Resonance (NMR) Spectroscopy Specific ¹H and ¹³C NMR data for **methyl 3-hydroxy-5-nitrobenzoate** were not found. For reference, the following table provides data for the related compound Methyl 3-nitrobenzoate.

Nucleus	Chemical Shift (δ) ppm	Multiplicity / Coupling Constant (J) Hz	Assignment
^1H NMR	8.76	s	H-2 (proton between COOCH ₃ and NO ₂)
8.37 - 8.28	m	H-4, H-6 (protons ortho to NO ₂)	
7.65 - 7.50	m	H-5 (proton meta to both groups)	
3.93	s	-OCH ₃ (methyl ester protons)	
^{13}C NMR	164.7	-	C=O (ester carbonyl)
148.1	-	C-NO ₂ (carbon attached to nitro group)	
135.1	-	Aromatic CH	
131.7	-	Aromatic C-COOCH ₃	
129.5	-	Aromatic CH	
127.2	-	Aromatic CH	
124.3	-	Aromatic CH	
52.6	-	-OCH ₃ (methyl ester carbon)	

Data sourced from reference spectra for Methyl 3-nitrobenzoate.[\[9\]](#)

Experimental Protocols

Reference Synthesis Protocol for a Related Compound: Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

A direct synthesis protocol for **methyl 3-hydroxy-5-nitrobenzoate** was not available. However, a method for a structurally similar compound is detailed below, which may inform synthetic strategies.[10]

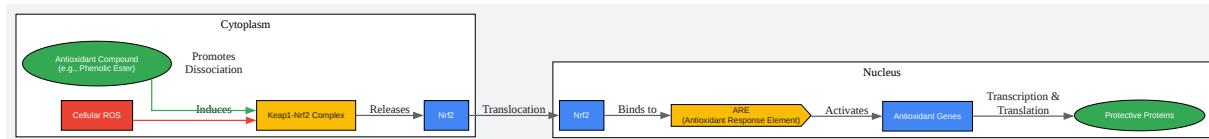
Objective: To synthesize methyl 5-hydroxy-2-methyl-3-nitrobenzoate.

Materials:

- Precursor compound (C2-3 in the literature)
- Acetone
- Saturated aqueous OXONE® (potassium peroxyomonosulfate)
- Saturated aqueous Sodium bisulfite (NaHSO₃)
- Ethyl acetate (EA)
- Brine
- Magnesium sulfate (MgSO₄)
- Ice-water bath

Procedure:

- Dissolve the starting material (24.2 g, 68.5 mmol) in acetone (250 mL) in a flask placed in an ice-water bath.[10]
- Add saturated aqueous OXONE® (100 mL) to the solution with vigorous stirring.[10]
- Continue stirring the mixture for 1 hour at room temperature.[10]
- Quench the reaction by adding saturated aqueous NaHSO₃.[10]
- Concentrate the mixture in vacuo to remove the acetone.


- Extract the aqueous residue with ethyl acetate.
- Combine the organic layers and wash with brine.[10]
- Dry the organic layer over $MgSO_4$, filter, and concentrate.
- Purify the resulting solid by reversed-phase chromatography to yield the final product.[10]

Potential Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity of **methyl 3-hydroxy-5-nitrobenzoate** in the searched literature. However, a closely related compound, Methyl 3,4-dihydroxybenzoate, has been shown to mitigate oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[11] It is plausible that **methyl 3-hydroxy-5-nitrobenzoate** or its derivatives could exhibit similar antioxidant properties through a comparable mechanism.

The proposed Nrf2 pathway activation proceeds as follows:

- Induction of Oxidative Stress: Cellular exposure to reactive oxygen species (ROS) creates a state of oxidative stress.
- Activation of Nrf2: The antioxidant compound may promote the dissociation of Nrf2 from its inhibitor, Keap1.[11]
- Nuclear Translocation: Free Nrf2 moves into the cell nucleus.[11]
- ARE Binding: Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[11]
- Gene Transcription: This binding initiates the transcription of genes encoding for protective antioxidant proteins and enzymes.

[Click to download full resolution via product page](#)

Caption: Proposed Nrf2 signaling pathway activation by an antioxidant compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aobchem.com [aobchem.com]
- 2. 55076-32-9|Methyl 3-hydroxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]
- 3. methyl 4-hydroxy-3-nitrobenzoate [webbook.nist.gov]
- 4. Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solved What IR peaks are present in methyl 3-nitrobenzoate? | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. (Solved) - What IR peaks are present in methyl 3-nitrobenzoate? Use the... (1 Answer) | Transtutors [transtutors.com]
- 8. sciencing.com [sciencing.com]
- 9. rsc.org [rsc.org]
- 10. methyl 5-hydroxy-2-methyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Methyl 3-hydroxy-5-nitrobenzoate structure and chemical formula.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295419#methyl-3-hydroxy-5-nitrobenzoate-structure-and-chemical-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com